(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione
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Overview
Description
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione is a complex organic compound with a unique structure characterized by multiple functional groups, including amino, bromo, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination of an anthracene derivative followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The bromo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,9aS)-3-(dec-3-en-2-ylidene)-octahydro-1H-quinolizine-2-ol
- 16-alpha-hydroxyprednisolone
Uniqueness
Compared to similar compounds, (2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C14H10Br2N2O4 |
---|---|
Molecular Weight |
430.05 g/mol |
IUPAC Name |
(2S,9aS)-2,8-diamino-3,6-dibromo-5,10-dihydroxy-2,9a-dihydroanthracene-1,9-dione |
InChI |
InChI=1S/C14H10Br2N2O4/c15-4-1-3-7(14(22)10(4)18)13(21)8-6(17)2-5(16)12(20)9(8)11(3)19/h1-2,7,10,19-20H,17-18H2/t7-,10+/m0/s1 |
InChI Key |
YSNKZCWOUZJKNU-OIBJUYFYSA-N |
Isomeric SMILES |
C1=C([C@H](C(=O)[C@H]2C1=C(C3=C(C2=O)C(=CC(=C3O)Br)N)O)N)Br |
Canonical SMILES |
C1=C(C(C(=O)C2C1=C(C3=C(C2=O)C(=CC(=C3O)Br)N)O)N)Br |
Origin of Product |
United States |
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